Valine, N-(3-oxo-3-phenylpropyl)-
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Overview
Description
Valine, N-(3-oxo-3-phenylpropyl)- is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol This compound is a derivative of the amino acid valine, modified with a 3-oxo-3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valine, N-(3-oxo-3-phenylpropyl)- typically involves the reaction of valine with 3-oxo-3-phenylpropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity .
Industrial Production Methods
Industrial production of Valine, N-(3-oxo-3-phenylpropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Valine, N-(3-oxo-3-phenylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Valine, N-(3-oxo-3-phenylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Valine, N-(3-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Valine, N-(3-oxo-3-phenylpropyl)- can be compared with other similar compounds, such as:
Valine derivatives: Other derivatives of valine with different functional groups.
Phenylpropyl compounds: Compounds with a phenylpropyl group attached to different amino acids or molecules.
The uniqueness of Valine, N-(3-oxo-3-phenylpropyl)- lies in its specific combination of the valine backbone with the 3-oxo-3-phenylpropyl group, which imparts distinct chemical and biological properties .
Biological Activity
Valine, N-(3-oxo-3-phenylpropyl)- is an amino acid derivative that exhibits various biological activities due to its unique chemical structure. This compound, characterized by a valine backbone modified with a 3-oxo-3-phenylpropyl group, presents potential applications in pharmaceuticals and biochemistry. Understanding its biological activity involves examining its antioxidant properties, interactions within biological systems, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of Valine, N-(3-oxo-3-phenylpropyl)- is C15H17NO3, with a molecular weight of approximately 251.31 g/mol. The compound features a chiral center, allowing for different stereoisomeric forms which can influence its biological activity.
Biological Activities
1. Antioxidant Properties
Valine, N-(3-oxo-3-phenylpropyl)- has been noted for its potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Interaction Studies
Research indicates that Valine, N-(3-oxo-3-phenylpropyl)- interacts with various biological systems. Its structural similarity to other amino acids allows it to participate in biochemical pathways essential for cellular function. For instance, it may influence metabolic processes by acting as a substrate or modulator in enzymatic reactions.
3. Therapeutic Implications
The compound's unique structure suggests potential therapeutic applications. Preliminary studies have indicated that derivatives of valine can exhibit properties such as PPARγ activation, which is significant for metabolic regulation and insulin sensitivity .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Leucine | Amino acid | Branched-chain structure; important for protein synthesis |
Isoleucine | Amino acid | Plays a role in energy regulation |
Phenylalanine | Aromatic amino acid | Precursor to neurotransmitters |
4-(3-Phenylpropyl)pyridine N-Oxide | Pyridine derivative | Used as a catalyst in organic reactions |
Valine, N-(3-oxo-3-phenylpropyl)- stands out due to its combination of an amino acid structure with both ketone and phenyl groups, potentially offering distinct biochemical properties compared to these similar compounds.
Case Studies and Research Findings
Case Study 1: PPARγ Activation
A study on N-substituted valine derivatives highlighted the compound's ability to activate PPARγ, a key regulator of adipogenesis and glucose metabolism. The research demonstrated that specific modifications to the valine structure could enhance its agonistic activity towards PPARγ, leading to increased insulin-stimulated glucose uptake in adipocytes .
Case Study 2: Lipid Accumulation Prevention
Another investigation focused on the compound's capacity to prevent lipid accumulation in hepatoma cells induced by oleic acid. This finding suggests that Valine, N-(3-oxo-3-phenylpropyl)- may have protective effects against fatty liver disease and related metabolic disorders .
Properties
CAS No. |
658709-87-6 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(3-oxo-3-phenylpropyl)amino]butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10(2)13(14(17)18)15-9-8-12(16)11-6-4-3-5-7-11/h3-7,10,13,15H,8-9H2,1-2H3,(H,17,18)/t13-/m0/s1 |
InChI Key |
QWWGBIFKIVUIQA-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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